Ethyl Biscoumacetate-d8

Stable Isotope Dilution Assay LC-MS/MS Internal Standard

Ethyl Biscoumacetate-d8 (CAS 1329834-88-9) is the octa-deuterated form of ethyl biscoumacetate, a synthetic coumarin-derivative vitamin K antagonist. The parent compound functions as an oral anticoagulant by inhibiting vitamin K epoxide reductase, thereby suppressing the synthesis of clotting factors II, VII, IX, and X.

Molecular Formula C22H16O8
Molecular Weight 416.411
CAS No. 1329834-88-9
Cat. No. B590093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Biscoumacetate-d8
CAS1329834-88-9
Synonyms4-Hydroxy-α-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-2-oxo-2H-1-benzopyran-3-acetic Acid-d8 Ethyl Ester;  3,3’-(Carboxymethylene)bis(4-hydroxycoumarin-d4) Ethyl Ester;  BOEA-d8;  Bis(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetic Acid-d8 Ethyl Ester;  NSC 363
Molecular FormulaC22H16O8
Molecular Weight416.411
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O
InChIInChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3/i3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyJCLHQFUTFHUXNN-UWAUJQNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Biscoumacetate-d8 (CAS 1329834-88-9): A Stable Isotope-Labeled Vitamin K Antagonist for Analytical Research


Ethyl Biscoumacetate-d8 (CAS 1329834-88-9) is the octa-deuterated form of ethyl biscoumacetate, a synthetic coumarin-derivative vitamin K antagonist [1]. The parent compound functions as an oral anticoagulant by inhibiting vitamin K epoxide reductase, thereby suppressing the synthesis of clotting factors II, VII, IX, and X [2]. This deuterated analogue, with a molecular formula of C22H8D8O8 and molecular weight of 416.41 g/mol, is specifically designed as a stable isotope-labeled internal standard for quantitative mass spectrometry workflows . Its primary utility lies in bioanalytical method development, not as a direct substitute for therapeutic anticoagulants.

Why Unlabeled Ethyl Biscoumacetate or Other Anticoagulants Cannot Replace Ethyl Biscoumacetate-d8 in Quantitative Bioanalysis


Direct substitution of Ethyl Biscoumacetate-d8 with its unlabeled analog (CAS 548-00-5) or other vitamin K antagonists (e.g., warfarin, dicoumarol) is analytically invalid. Unlabeled ethyl biscoumacetate shares an identical chromatographic retention time and ionization efficiency in LC-MS, causing signal suppression or enhancement artifacts that compromise assay precision and accuracy [1]. Warfarin and other coumarins exhibit different physicochemical properties and metabolic pathways, making them unsuitable as internal standards for ethyl biscoumacetate assays [2]. The deuterated analogue overcomes these limitations by providing a distinct mass-to-charge ratio while retaining nearly identical chemical behavior, a requirement for reliable stable isotope dilution assays .

Quantitative Differentiation of Ethyl Biscoumacetate-d8 for Method Development and Procurement


Mass Spectrometric Differentiation: A +8.05 Da Shift Enables Unambiguous Analyte Detection

Ethyl Biscoumacetate-d8 provides a clear mass spectrometric resolution from its unlabeled analog. The monoisotopic mass of the unlabeled compound is 408.0845 Da, while the deuterated internal standard exhibits a mass of 416.1347 Da, representing a shift of +8.05 Da [1]. This 8-Da difference effectively separates the isotope clusters, minimizing cross-talk between the analyte and internal standard channels in selected reaction monitoring (SRM) modes .

Stable Isotope Dilution Assay LC-MS/MS Internal Standard

Chemical Purity Is Comparable to Unlabeled Reference Standard, Ensuring Reliability

The chemical purity of commercially available Ethyl Biscoumacetate-d8 is specified at 98%, matching the typical purity of the unlabeled analytical standard (98%) [1]. This parity ensures that the deuterated internal standard does not introduce additional impurities that could compromise assay variability, making it a drop-in replacement for the unlabeled compound in method validation protocols .

Chemical Purity Reference Standard HPLC

Pharmacokinetic Half-Life Confirms Metabolic Distinction, Validating the Need for a Dedicated Internal Standard

Ethyl biscoumacetate has a geometric mean elimination half-life of 0.66 hours in healthy volunteers, which is significantly shorter than that of warfarin (10-45 hours) [1][2]. This rapid clearance profile dictates the need for chromatographic methods with high sensitivity and short run times. Using a co-eluting deuterated internal standard like Ethyl Biscoumacetate-d8 corrects for matrix effects and ionization variability that are critical when quantifying a short-lived analyte, whereas warfarin-d5 or other anticoagulant internal standards would exhibit different extraction recovery and ionization behavior, leading to biased results .

Pharmacokinetics Half-Life Metabolism

Optimal Use Cases for Ethyl Biscoumacetate-d8 Stemming from Its Differentiated Analytical Properties


Validating LC-MS/MS Methods for Ethyl Biscoumacetate in Plasma Pharmacokinetic Studies

Given its short half-life of 0.66 h, accurate quantification of ethyl biscoumacetate in biological matrices demands an internal standard that exactly mirrors its extraction and ionization behavior. Ethyl Biscoumacetate-d8, with a +8 Da mass shift and matched 98% purity, is the optimal choice for developing robust selected reaction monitoring (SRM) assays. Its use corrects for ion suppression/enhancement in plasma extracts, enabling limits of quantification (LOQ) sufficient to capture the rapid elimination phase [1].

Differentiating Ethyl Biscoumacetate from Its 7-Hydroxy Metabolite in Metabolite Identification Workflows

The parent compound is rapidly metabolized to 7-hydroxy ethyl biscoumacetate, with metabolite concentrations exceeding the parent drug within 3 hours post-dose. Using the d8 internal standard allows simultaneous quantification of both species without cross-interference when combined with high-resolution mass spectrometry. The distinct isotopic signature of the internal standard ensures that its fragmentation patterns do not overlap with the metabolite's ion signals, a critical requirement for accurate metabolite profiling [2].

Establishing Reference Standard Curves for Forensic or Clinical Toxicology Screening

In forensic toxicology, ethyl biscoumacetate may be encountered as a rare anticoagulant agent. The commercial availability of the 98% pure d8 internal standard from multiple vendors (BOC Sciences, Alfa Chemistry) enables the creation of linear calibration curves (typically 1-1000 ng/mL) with high reproducibility. This provides a legally defensible analytical method that meets the acceptance criteria for accredited laboratories (e.g., ±15% accuracy, ≤15% CV) .

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